molecular formula C29H27N3O4S B12603197 Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate CAS No. 885722-19-0

Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate

Cat. No.: B12603197
CAS No.: 885722-19-0
M. Wt: 513.6 g/mol
InChI Key: XXWYAUBMTLIVQR-UHFFFAOYSA-N
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Description

Dimethyl (2’Z)-1-benzyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2’Z)-1-benzyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multi-step reactions One common method includes the condensation of 1,2-diaminobenzene with a suitable aldehyde to form the benzimidazole coreThe final steps involve esterification to introduce the dimethyl ester groups and the formation of the spiro structure through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2’Z)-1-benzyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Dimethyl (2’Z)-1-benzyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl (2’Z)-1-benzyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The spiro structure may enhance its binding affinity and selectivity. Additionally, the compound can interfere with cellular processes, such as DNA replication or protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    Thiophene: Shares the thiophene ring but lacks the benzimidazole core.

    Spiro Compounds: Other spiro compounds with different heterocyclic rings.

Uniqueness

Dimethyl (2’Z)-1-benzyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is unique due to its combination of a benzimidazole core, thiophene ring, and spiro structure.

Properties

CAS No.

885722-19-0

Molecular Formula

C29H27N3O4S

Molecular Weight

513.6 g/mol

IUPAC Name

dimethyl 1-benzyl-3-ethyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate

InChI

InChI=1S/C29H27N3O4S/c1-4-31-22-17-11-12-18-23(22)32(19-20-13-7-5-8-14-20)29(31)24(26(33)35-2)25(27(34)36-3)37-28(29)30-21-15-9-6-10-16-21/h5-18H,4,19H2,1-3H3

InChI Key

XXWYAUBMTLIVQR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C13C(=C(SC3=NC4=CC=CC=C4)C(=O)OC)C(=O)OC)CC5=CC=CC=C5

Origin of Product

United States

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